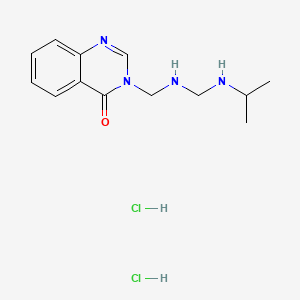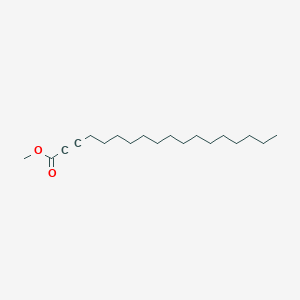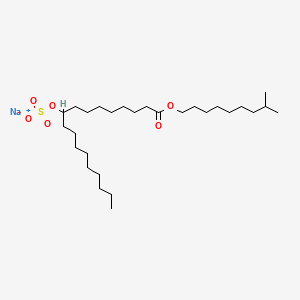
Valine diTBDMS
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Valine diTBDMS is typically synthesized through the silylation of L-Valine. The process involves the reaction of L-Valine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere . The reaction conditions are usually mild, with temperatures maintained at room temperature or slightly elevated to ensure complete silylation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as chromatography can further streamline the production process.
化学反应分析
Types of Reactions
Valine diTBDMS undergoes various chemical reactions, including:
Oxidation: The TBDMS groups provide protection against oxidation, allowing selective oxidation of other functional groups if present.
Reduction: The compound can be reduced under specific conditions, although the TBDMS groups typically remain intact.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected sites, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the silyl-protected sites in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized valine derivatives.
科学研究应用
Valine diTBDMS has several scientific research applications, including:
Chemistry: Used as a protected amino acid in peptide synthesis, allowing for selective deprotection and functionalization.
Biology: Employed in studies involving protein structure and function, as the TBDMS groups can be selectively removed to study the effects of valine modifications.
Medicine: Investigated for its potential role in drug development, particularly in the design of prodrugs and peptide-based therapeutics.
Industry: Utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Valine diTBDMS primarily involves its role as a protected amino acid. The TBDMS groups protect the amino and carboxyl groups of valine, preventing unwanted side reactions during chemical synthesis. This allows for selective functionalization and modification of the valine residue. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied .
相似化合物的比较
Valine diTBDMS can be compared with other silyl-protected amino acids, such as:
Alanine diTBDMS: Similar in structure but derived from alanine instead of valine.
Leucine diTBDMS: Another silyl-protected amino acid with a different side chain.
Isoleucine diTBDMS: Similar to leucine diTBDMS but with a different branching pattern in the side chain.
The uniqueness of this compound lies in its specific use in protecting the valine residue, which has distinct steric and electronic properties compared to other amino acids .
属性
分子式 |
C17H39NO2Si2 |
|---|---|
分子量 |
345.7 g/mol |
IUPAC 名称 |
[tert-butyl(dimethyl)silyl] (2S)-2-[[tert-butyl(dimethyl)silyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C17H39NO2Si2/c1-13(2)14(18-21(9,10)16(3,4)5)15(19)20-22(11,12)17(6,7)8/h13-14,18H,1-12H3/t14-/m0/s1 |
InChI 键 |
KPMGOLUDVQVDCW-AWEZNQCLSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O[Si](C)(C)C(C)(C)C)N[Si](C)(C)C(C)(C)C |
规范 SMILES |
CC(C)C(C(=O)O[Si](C)(C)C(C)(C)C)N[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


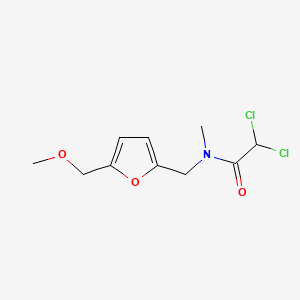
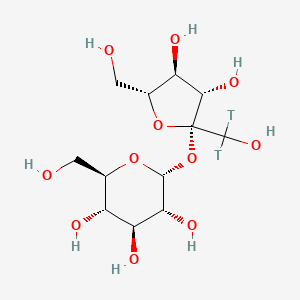
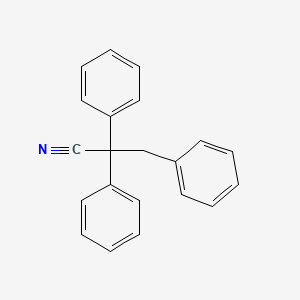
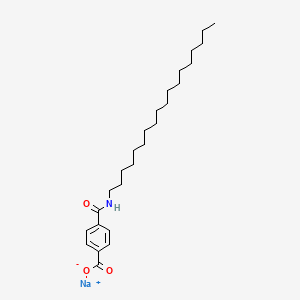
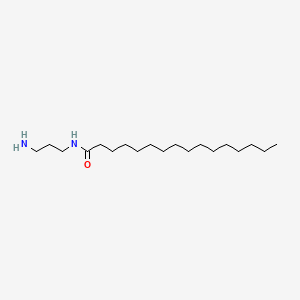
![zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride](/img/structure/B13762796.png)
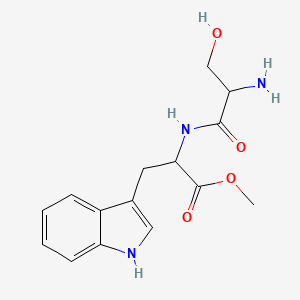
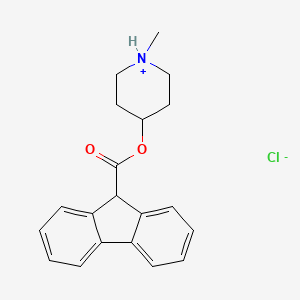
![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)

